molecular formula C18H15BrN2O2 B2574602 Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207050-44-9

Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2574602
CAS No.: 1207050-44-9
M. Wt: 371.234
InChI Key: DXEOEBRNXSQNKJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a brominated aromatic system and a methyl ester moiety. Its molecular structure features:

  • A methyl ester at position 2, influencing solubility and metabolic stability.
  • A methyl group at position 8, contributing to steric effects and hydrophobic interactions.

Properties

IUPAC Name

methyl 4-(4-bromoanilino)-8-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-11-4-3-5-14-15(20-13-8-6-12(19)7-9-13)10-16(18(22)23-2)21-17(11)14/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEOEBRNXSQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The introduction of the bromophenyl group is achieved through a bromination reaction. This involves the reaction of the quinoline derivative with bromine in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Data Table: Key Structural Features and Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound (Target) -NH-(4-BrC₆H₄) (4), -COOCH₃ (2), -CH₃ (8) C₁₈H₁₅BrN₂O₂ 395.23 Ester, bromophenylamino, methyl Potential halogen bonding, moderate solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) -Cl (2), -OCH₃ (3), -NH₂ (4) C₂₂H₁₇ClN₂O 376.84 Chlorophenyl, methoxyphenyl, amino Melting point: 223–225°C
Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate -CF₃ (8), triazole-oxoethyl (4), -COOEt (3) C₂₉H₂₂BrF₃N₄O₄ 657.41 Trifluoromethyl, triazole, ester Enhanced metabolic stability
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid -Br (2), -Cl (7), -CH₃ (8), -COOH (4) C₁₇H₁₁BrClNO₂ 376.64 Carboxylic acid, bromophenyl, chloro High acidity, low solubility
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate -OCH₃ (2), -COO-(oxoethyl) (4), -Br (2) C₂₆H₂₁BrN₂O₄ 537.37 Oxoethyl ester, methoxyphenyl, bromophenyl Flexible ester linkage

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • Halogen Substituents : The target compound’s 4-bromophenyl group (vs. 4-chlorophenyl in 4k ) may enhance halogen-bonding interactions but increase molecular weight compared to chlorine.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound (vs. carboxylic acid in ) likely improves cell permeability due to reduced polarity, whereas the carboxylic acid in may enhance binding to charged residues in biological targets.

Biological Activity

Methyl 4-[(4-bromophenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a quinoline core, a bromophenyl substitution, and a carboxylate group, all of which contribute to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H15_{15}BrN2_2O2_2, with a molecular weight of 371.2 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC18_{18}H15_{15}BrN2_2O2_2
Molecular Weight371.2 g/mol
SMILESCOC(=O)c1cc(Nc2ccc(Br)cc2)c2cccc(C)c2n1
CAS Number1207050-44-9

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity . These compounds have been shown to inhibit bacterial growth by targeting essential enzymes involved in DNA replication, such as DNA gyrase, which is crucial for bacterial cell division .

A study on structurally related compounds demonstrated their ability to combat various bacterial strains, suggesting that this compound may possess similar efficacy. The compound's bromophenyl group enhances its interaction with biological targets, potentially increasing its antimicrobial potency compared to simpler quinoline derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. This compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism of action is thought to involve the disruption of cellular processes through the inhibition of key enzymes involved in nucleic acid metabolism .

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on a series of quinoline derivatives found that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the bromophenyl moiety in enhancing antimicrobial action.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that related quinoline derivatives induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
  • Potential as an Antimalarial Agent : Research into quinoline derivatives has shown promising results against malaria parasites, with some compounds demonstrating IC50 values in the low micromolar range. While specific data for this compound is not yet available, its structural attributes suggest it could exhibit similar activity .

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